molecular formula C13H12FNO4 B13695449 Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13695449
M. Wt: 265.24 g/mol
InChI Key: KHCGLHGUBYHTEG-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts and eco-friendly solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted isoxazole derivatives

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups enhance its binding affinity to biological targets, such as enzymes and receptors. The isoxazole ring can interact with various proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate:

    Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate:

    5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid:

Uniqueness

Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific combination of fluorine and methoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)9-6-8(14)4-5-11(9)17-2/h4-7H,3H2,1-2H3

InChI Key

KHCGLHGUBYHTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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